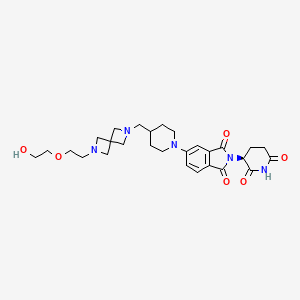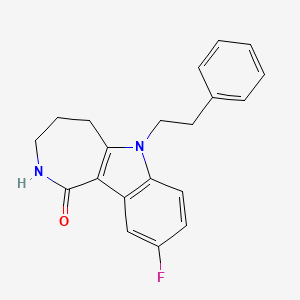
BChE-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BChE-IN-23 is a compound known for its potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline-based esters. This compound has shown promise in research related to Alzheimer’s disease due to its ability to selectively inhibit BChE, which is involved in cholinergic neurotransmission .
Preparation Methods
The synthesis of BChE-IN-23 involves several steps, including the preparation of intermediates and the final coupling reactions. One method involves the use of 1,2,3,4-tetrahydro-9H-carbazole derivatives, which are synthesized through a series of reactions involving various reagents and conditions
Chemical Reactions Analysis
BChE-IN-23 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BChE-IN-23 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of BChE in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting BChE activity.
Mechanism of Action
BChE-IN-23 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets involved include the active site residues of BChE, which interact with the inhibitor through various non-covalent interactions .
Comparison with Similar Compounds
BChE-IN-23 is unique in its high selectivity and potency as a BChE inhibitor. Similar compounds include:
Bambuterol: A known BChE inhibitor with different structural features.
Rivastigmine: Another BChE inhibitor used in the treatment of Alzheimer’s disease.
Pancuronium bromide: A compound with BChE inhibitory activity but different pharmacological properties
These compounds share the common feature of inhibiting BChE but differ in their chemical structures, selectivity, and therapeutic applications.
Properties
Molecular Formula |
C20H19FN2O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-fluoro-6-(2-phenylethyl)-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one |
InChI |
InChI=1S/C20H19FN2O/c21-15-8-9-17-16(13-15)19-18(7-4-11-22-20(19)24)23(17)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,24) |
InChI Key |
CCBXYVOCHXEAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(N2CCC4=CC=CC=C4)C=CC(=C3)F)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



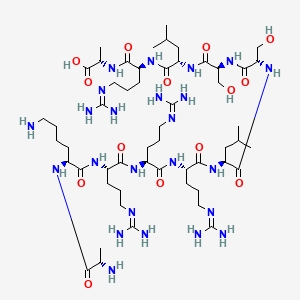
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
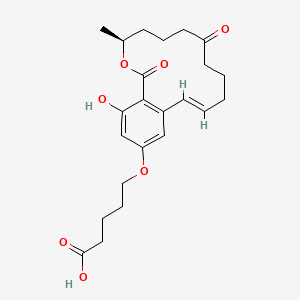
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)


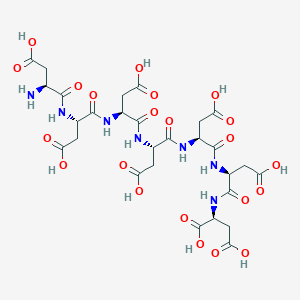
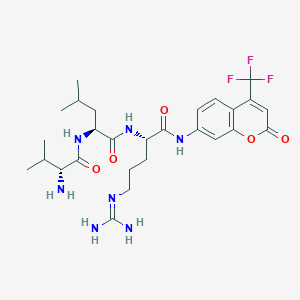
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
